Leu-Leu-Gly

Vue d'ensemble

Description

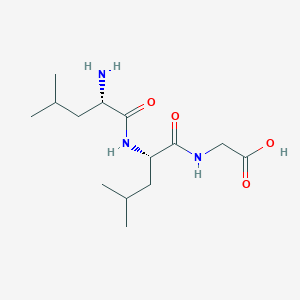

“Leu-Leu-Gly” is a tripeptide composed of two leucine (Leu) residues and one glycine (Gly) residue . It’s also known as L-leucylglycylglycine . This peptide may be used to study the effects of branched-chain di- and tripeptides on cell envelope-associated proteinases (CEPs) activity .

Synthesis Analysis

Peptide synthesis involves overcoming two main obstacles: the statistical nature of the process and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The synthesis of a peptide from its component amino acids requires selective acylation of a free amine . To accomplish this, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent .Molecular Structure Analysis

The molecular formula of “Leu-Leu-Gly” is C10H19N3O4 . Its average mass is 245.276 Da and its monoisotopic mass is 245.137558 Da .Applications De Recherche Scientifique

Central Nervous System Penetration

"Leu-Leu-Gly" and its variants, particularly in the form of cyclic peptides like cyclo(Leu-Gly), have shown significant potential in penetrating the central nervous system. Cyclo(Leu-Gly) was observed to resist enzymatic degradation and effectively pass from blood into the central nervous system, indicating its potential use in central pharmacological actions (Hoffman, Walter, & Bulat, 1977).

Dietary Models in Fish

Leucinyl-Glycine (Leu-Gly) has been used in dietary models to study amino acid requirements in fishes. It was used to compare the efficacy of free leucine and dipeptide Leu-Gly in diets for olive flounder, contributing to a better understanding of nutrition in aquaculture (Kim & Lee, 2013).

Enkephalin Production in the Brain

Leu-Enkephalin, an endogenous opioid peptide related to "Leu-Leu-Gly," is derived from distinct precursors and plays a role in dynorphinergic pathways in the brain. This understanding aids in comprehending the opioid system in the brain and its implications for pain and addiction (Zamir & Quirion, 1985).

Satellite Cell Regulation in Chickens

In studies of skeletal muscle satellite cells in neonatal chicks, the effects of leucine and glycine-leucine peptide on key signaling molecules in the mTOR pathway were analyzed. This research contributes to the understanding of muscle development and the role of specific peptides in this process (She, Deng, Cai, & Liu, 2019).

Enzymatic Stability and Permeation Studies

Leucine enkephalin (Leu-Enk) and its stability and permeation through various mucosae were studied to evaluate its potential as a systemic delivery route for pain modulation. These studies are crucial for developing transmucosal delivery systems for peptides (Sayani, Chun, & Chien, 1993).

Skin Hydration and Elasticity

Dipeptides like Glycyl-L-Leucine and L-Leucyl-Glycine, components of porcine placenta extracts, were investigated for their effects on skin hydration and elasticity. Such research is vital for developing skincare products and understanding skin physiology (Park et al., 2017).

Nutritional Metabolomics in Dairy Cows

Leucine (Leu) was studied for its effects on insulin action and amino acid profiles in dairy cows. This research contributes to understanding how specific amino acids and peptidesinfluence metabolism and insulin action, which is essential for animal nutrition and health management (Sadri et al., 2017).

Enzyme Activities and Metabolic Pathways

The metabolic pathways and enzyme activities related to dipeptides like Leu-Gly have been extensively studied. For instance, a dipeptidase from Streptococcus cremoris capable of hydrolyzing l-Leu-Gly was purified and characterized, providing insights into the enzymatic breakdown of dipeptides (Hwang, Kaminogawa, & Yamauchi, 1981). Additionally, the study of 1-Leu-Gly's impact on lysosomal dipeptidase in rat liver lysosomes offers crucial data on cellular processes and peptide interactions (Zuretti et al., 1980).

Peptide Degradation and Chromatography Techniques

Advancements in chromatography have facilitated the study of Leu-enkephalin degradation, as demonstrated by research using reversed-phase high-performance liquid chromatography. This has implications for understanding peptide degradation and developing analytical techniques for peptides (van Amsterdam et al., 1983).

Orientations Futures

The future research directions for “Leu-Leu-Gly” could involve further studies on its potential biological activities and applications. For instance, it could be interesting to explore its potential effects on dopamine levels in the brain . Additionally, the development of new methods for the efficient screening of antioxidant peptides, including “Leu-Leu-Gly”, could be a promising area of future research .

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVEHGYYQEQOP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427073 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4464-36-2 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)